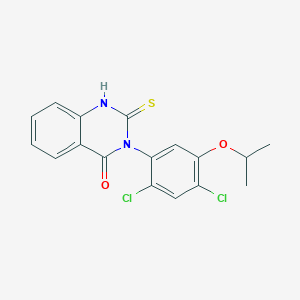

3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

Description

3-(2,4-Dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (referred to as 7L-365S in ) is a synthetic quinazolinone derivative with a 2-sulfanyl group and a 2,4-dichloro-5-isopropoxyphenyl substituent at position 3 of the quinazolinone core. It belongs to a class of mitochondrial division inhibitors, acting as an analog of mdivi-1 (mitochondrial division inhibitor-1), which targets the GTPase activity of dynamin-related proteins like Drp1/Dnm1 . The compound has been studied for its role in modulating mitochondrial dynamics, particularly in neuroprotection and ischemia-reperfusion injury models . Its structural uniqueness lies in the isopropoxy group at the 5-position of the phenyl ring, distinguishing it from other mdivi-1 analogs.

Properties

IUPAC Name |

3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2S/c1-9(2)23-15-8-14(11(18)7-12(15)19)21-16(22)10-5-3-4-6-13(10)20-17(21)24/h3-9H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGNLJHYGLJTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.

Attachment of the Dichloro-Isopropoxyphenyl Moiety: This step involves the coupling of the quinazolinone core with the dichloro-isopropoxyphenyl group, typically through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core or the dichloro groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichloro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichloro positions.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Research indicates that quinazolinone derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone can inhibit tubulin polymerization, a crucial process in cancer cell division .

- Anti-inflammatory Effects : Several derivatives have been tested for their ability to reduce inflammation. Compounds in this class have demonstrated efficacy in models of rheumatoid arthritis and inflammatory bowel diseases, with some showing up to 36% inhibition of edema at specific dosages .

- Enzyme Inhibition : The compound is being investigated for its role as an enzyme inhibitor. Quinazolinones are known to inhibit cyclooxygenases (COX), which play a significant role in inflammatory processes.

Agricultural Applications

Quinazolinone derivatives are also being explored for their potential use in agrochemicals:

- Pesticides and Herbicides : The structural characteristics of this compound may allow it to function as a precursor in the synthesis of novel agrochemicals aimed at pest control and weed management.

Material Science

In addition to biological applications, this compound is being utilized in the development of new materials:

- Polymer Chemistry : The unique chemical structure allows for its use as a building block in the synthesis of advanced materials with specific properties tailored for industrial applications.

Case Study 1: Antitumor Activity

A study conducted on a series of quinazolinone derivatives demonstrated significant antitumor activity against human myelogenous leukemia cells (K562). Among these derivatives, one compound exhibited notable inhibitory effects, suggesting that modifications to the quinazolinone structure can enhance its anticancer properties .

Case Study 2: Anti-inflammatory Potential

In a preclinical study assessing anti-inflammatory effects, several derivatives were evaluated for their ability to inhibit edema in animal models. Results indicated that certain modifications to the quinazolinone structure could lead to enhanced anti-inflammatory activity, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, leading to the accumulation of protoporphyrin IX and subsequent cellular effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Key Findings from Comparative Studies

Substituent Position Matters: The position of chlorine on the quinazolinone ring (e.g., 6 vs. 7) critically affects activity. 8L-309S (7-chloro) is active, while 8L-310S (6-chloro) is inactive . The 5-position substituent on the phenyl ring (methoxy vs. isopropoxy) modulates steric effects and lipophilicity. The bulkier isopropoxy group in 7L-365S may enhance membrane permeability but reduce solubility compared to mdivi-1 .

Mechanistic Divergence: While 7L-365S and mdivi-1 both inhibit mitochondrial fission, quinazolinones with sulfonamide or ethenyl groups () target COX-2, highlighting the scaffold's versatility .

Neuroprotective Efficacy: Mdivi-1 increases adenosine levels in ischemic stroke models, reducing parenchymal damage .

Synthetic Accessibility: Quinazolinones with sulfanyl groups (e.g., 7L-365S, mdivi-1) are synthesized via cyclization of thiosemicarbazides or substitution reactions, whereas triazole-thiones require different synthetic routes (e.g., refluxing hydrazinecarbothioamides) .

Biological Activity

3-(2,4-Dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone is a compound of interest due to its potential biological activities, particularly in antibacterial and antioxidant properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 415.73 g/mol. The compound features a quinazolinone core with substituted phenyl and sulfanyl groups, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of quinazolinone derivatives against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound under consideration has shown promising results in inhibiting bacterial growth.

Structure-Activity Relationship (SAR)

A study explored the SAR of quinazolinones, indicating that modifications to the phenyl ring can significantly impact antibacterial activity. For instance, the presence of electron-withdrawing groups such as halides enhances the compound's potency against MRSA by facilitating binding to penicillin-binding proteins (PBPs) .

Table 1: Minimum Inhibitory Concentrations (MIC) of Quinazolinone Derivatives Against MRSA

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 4 | Active |

| Compound 1 | 8 | Active |

| Compound 2 | 128 | Inactive |

Antioxidant Properties

In addition to its antibacterial activity, this quinazolinone derivative exhibits antioxidant properties. Studies have shown that certain structural features enhance its ability to scavenge free radicals.

The antioxidant activity is attributed to the presence of hydroxyl groups and their positioning on the phenyl ring. Compounds with two hydroxyl groups in ortho positions demonstrated superior metal-chelating and antioxidant activities .

Table 2: Antioxidant Activity Evaluation

| Compound | Method Used | Result |

|---|---|---|

| This compound | DPPH Assay | IC50 = 20 µM |

| Compound A | ABTS Assay | IC50 = 15 µM |

| Compound B | CUPRAC Assay | IC50 = 10 µM |

Case Studies

A notable case study involved the application of this compound in a clinical setting where it was tested against bacterial infections resistant to standard treatments. The results indicated a synergistic effect when combined with other antibiotics, enhancing overall efficacy .

Q & A

Q. What is the primary mechanism of action of this compound in mitochondrial dynamics?

This compound acts as a selective inhibitor of dynamin-related protein 1 (Drp1), a GTPase responsible for mitochondrial fission. It binds to the GTPase domain of Drp1, inhibiting its oligomerization and subsequent mitochondrial fragmentation . Structural analogs (e.g., 7L-365S) show enhanced inhibition of yeast Dnm1 (Drp1 ortholog) by disrupting GTPase activity, which stabilizes mitochondrial networks in stressed cells . For experimental validation, use in vitro GTPase activity assays (e.g., malachite green phosphate detection) and live-cell imaging of mitochondrial morphology in neuronal or endothelial cell lines .

Q. What are the recommended solvent systems and working concentrations for cell culture studies?

The compound is typically dissolved in DMSO at stock concentrations of 50–100 mM, diluted to working concentrations of 10–50 µM in culture medium. Ensure DMSO concentrations do not exceed 0.1% (v/v) to avoid cytotoxicity. For in vivo administration, prepare a suspension in sterile saline (1% DMSO) via sonication (30 sec at 0.5–1 W power) to ensure homogeneity .

Q. How is this compound administered in animal models of cerebral ischemia?

In murine middle cerebral artery occlusion (MCAO) models, intraperitoneal (i.p.) injections at 20 mg/kg (dissolved in 1% DMSO/saline) are administered daily. Behavioral outcomes (e.g., Barnes maze, object location tasks) and histopathological analysis (e.g., TUNEL staining, mitochondrial density in hippocampal neurons) are used to assess neuroprotection .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropoxy vs. methoxy substituents) influence Drp1 inhibition efficacy?

The isopropoxy group at the 5-position of the phenyl ring (as in 7L-365S) enhances lipophilicity and binding affinity compared to methoxy analogs (e.g., Mdivi-1). This modification improves blood-brain barrier penetration and mitochondrial retention in neuroprotection studies . To compare analogs, perform dose-response curves in Drp1 GTPase assays and measure IC₅₀ values. For example, inactive analogs (e.g., 8L-310S) with chlorine substitutions at non-critical positions show no activity, highlighting the importance of substituent positioning .

Q. What experimental strategies resolve contradictory data on this compound’s neuroprotective effects across ischemia models?

Discrepancies in neuroprotection may arise from differences in dosing schedules, ischemia duration, or species-specific Drp1 isoforms. For example, in rat models, prolonged half-life (t₁/₂ = 6–9 h) enhances efficacy compared to mice (t₁/₂ = 1 h) . Standardize protocols by pre-treating cells/animals 30 min before oxygen-glucose deprivation (OGD) and validate Drp1 inhibition via Western blotting (e.g., reduced phosphorylation at Ser616) .

Q. How does this compound modulate purinergic signaling in ischemic stroke?

In MCAO models, the compound elevates extracellular adenosine by upregulating CD39 (ectonucleotidase) and CREB-dependent pathways. This shifts the ATP/adenosine balance toward neuroprotection, reducing parenchymal damage. To validate, measure adenosine levels via HPLC and correlate with CD39 expression (immunohistochemistry or qPCR) .

Methodological Notes

- Key Controls : Include inactive analogs (e.g., 8L-310S) and Drp1-knockout cells to confirm target specificity .

- Data Interpretation : Use densitometry software (e.g., Image Lab) for Western blot quantification and stereological tools (e.g., Mercator) for neuronal morphology analysis .

- Contradictions : Address solubility limitations (e.g., precipitation in aqueous buffers) by optimizing sonication parameters and vehicle composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.